(5-Methoxy-1,3-oxazol-2-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(5-methoxy-1,3-oxazol-2-yl)methanol |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-6-4(3-7)9-5/h2,7H,3H2,1H3 |
InChI Key |
INYFRCFZHNLVNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(O1)CO |
Origin of Product |
United States |
Haloketones with Amides or Nitriles
Spectroscopic Data
Detailed experimental spectroscopic data for (5-Methoxy-1,3-oxazol-2-yl)methanol is scarce in the public domain. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would likely show a singlet for the methoxy (B1213986) protons (–OCH₃) around 3.8-4.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (–CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm. The hydroxyl proton (–OH) would be a broad singlet, and its chemical shift would be dependent on concentration and solvent. The proton on the oxazole (B20620) ring (at the 4-position) would likely resonate as a singlet in the aromatic region, typically around 6.5-7.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for each of the five carbon atoms. The methoxy carbon would be expected in the 55-60 ppm range. The hydroxymethyl carbon would likely appear around 58-62 ppm. The carbons of the oxazole ring would have characteristic shifts: C2 (attached to the hydroxymethyl group) around 160-165 ppm, C4 around 120-125 ppm, and C5 (attached to the methoxy group) around 150-155 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the methyl and methylene groups would be observed around 2800-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would likely appear in the 1500-1650 cm⁻¹ region. A strong C-O stretching band for the methoxy group would be expected around 1000-1250 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (129.11 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the methoxy group.
Physicochemical Properties
Table 2: Estimated
| Property | Estimated Value |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727), ethanol, and DMSO. wikipedia.org |
| pKa | The oxazole (B20620) ring is weakly basic. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methoxy 1,3 Oxazol 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (5-Methoxy-1,3-oxazol-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, we would expect to see distinct signals for the methoxy (B1213986) protons, the hydroxymethyl protons (both the CH₂ and the OH), and the single proton on the oxazole (B20620) ring.
Oxazole Ring Proton (H-4): This proton is attached to a carbon (C-4) situated between the ring nitrogen and oxygen atoms. Its chemical shift is expected to be in the downfield region, likely around 6.5-7.0 ppm, due to the deshielding effects of the electronegative heteroatoms.
Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene (B1212753) group (CH₂) adjacent to the oxazole ring and the hydroxyl group would likely appear as a singlet around 4.6-4.8 ppm. The exact shift is influenced by the electron-withdrawing nature of the oxazole ring.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It could appear anywhere from 2.0 to 5.0 ppm. Its identity can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.1 ppm, a characteristic region for methoxy groups attached to sp²-hybridized carbons.
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxazole H-4 | 6.5 - 7.0 | Singlet (s) | 1H |
| -CH₂OH | 4.6 - 4.8 | Singlet (s) | 2H |
| -OCH₃ | 3.8 - 4.1 | Singlet (s) | 3H |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, five signals corresponding to the five carbon atoms are expected.
Oxazole Ring Carbons (C-2, C-4, C-5): These carbons appear in the downfield region of the spectrum. C-2, being flanked by two heteroatoms, would be the most deshielded, predicted to be around 158-162 ppm. C-5, attached to the oxygen and the methoxy group, would also be significantly downfield, likely in the 148-152 ppm range. C-4, bonded to a single nitrogen and a proton, would be the most shielded of the ring carbons, appearing around 100-105 ppm.
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is an sp³-hybridized carbon but is attached to the electron-withdrawing oxazole ring. Its signal is expected around 55-60 ppm.
Methoxy Carbon (-OCH₃): The methoxy carbon signal is typically found in the 55-60 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Oxazole) | 158 - 162 |
| C-5 (Oxazole) | 148 - 152 |
| C-4 (Oxazole) | 100 - 105 |
| -CH₂OH | 55 - 60 |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a key correlation would be expected between the -CH₂- proton and the -OH proton of the hydroxymethyl group, if the sample conditions allow for the coupling to be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signals for H-4, the -CH₂-, and the -OCH₃ to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:
The methoxy protons (-OCH₃) to the C-5 of the oxazole ring.
The hydroxymethyl protons (-CH₂OH) to the C-2 of the oxazole ring.
The ring proton (H-4) to C-2 and C-5. These correlations would piece together the substituent positions on the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of bonding. It could reveal the spatial proximity between the methoxy protons and the H-4 proton, providing insights into the preferred conformation of the methoxy group relative to the oxazole ring.
Dynamic NMR (DNMR) could be employed to study conformational dynamics, such as restricted rotation around single bonds. For this compound, rotation around the C5-O bond of the methoxy group could potentially be hindered at low temperatures. If the rotation is slow on the NMR timescale, separate signals for conformers might be observed. By analyzing the spectra at various temperatures, it is possible to determine the energy barrier for this rotation. Similar studies could investigate the rotation around the C2-C bond of the hydroxymethyl group.
Infrared (IR) and Raman Spectroscopy Principles for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
For this compound, the key expected vibrational bands are:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.
C-H Stretches: Signals for sp³ C-H stretching from the methoxy and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretch from the oxazole H-4 would be found just above 3000 cm⁻¹ (around 3050-3150 cm⁻¹).
C=N and C=C Stretches: The oxazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
C-O Stretches: Strong C-O stretching bands are expected for the alcohol and the methoxy ether linkage. These typically appear in the 1050-1260 cm⁻¹ range. The C-O stretch of the primary alcohol (-CH₂OH) would likely be around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group would be near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Oxazole C-H | C-H stretch (sp²) | 3050 - 3150 | Medium |
| Methoxy/Methylene C-H | C-H stretch (sp³) | 2850 - 2960 | Medium |
| Oxazole Ring | C=N, C=C stretches | 1500 - 1650 | Medium-Strong |
| Methoxy C-O | C-O stretch (asymmetric) | ~1250 | Strong |
Mass Spectrometry (MS) Principles for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₅H₇NO₃), the exact molecular weight is 129.0426 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.
Upon ionization, typically through techniques like Electron Ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragments provides a molecular fingerprint. Predicted fragmentation pathways include:
Loss of a hydrogen radical: [M-H]⁺ at m/z 128.
Loss of a hydroxymethyl radical (•CH₂OH): A significant peak at m/z 98, corresponding to the [M - 31]⁺ fragment.
Loss of a methoxy radical (•OCH₃): A peak at m/z 98, also corresponding to the [M - 31]⁺ fragment.
Cleavage of the oxazole ring: The five-membered ring can undergo complex fragmentation, leading to smaller charged species.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 1: Predicted HRMS Data for this compound Isomer
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.04987 |
| [M+Na]⁺ | 152.03181 |
| [M-H]⁻ | 128.03531 |
| [M+NH₄]⁺ | 147.07641 |
| [M+K]⁺ | 168.00575 |
| [M+H-H₂O]⁺ | 112.03985 |
Data based on predicted values for the isomer (2-methoxy-1,3-oxazol-5-yl)methanol (B6603693) from PubChem. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and subjecting it to fragmentation, followed by analysis of the resulting product ions. This technique provides valuable structural information by revealing the compound's fragmentation pathways.
While specific MS/MS studies on this compound are not available, general fragmentation patterns of oxazole rings and related functional groups can be inferred. The fragmentation of the ionized molecule would likely involve characteristic losses. For instance, the loss of the hydroxymethyl group (-CH₂OH) or the methoxy group (-OCH₃) would result in significant fragment ions. Cleavage of the oxazole ring itself is also a possibility, yielding characteristic ions that can help to confirm the core structure. The fragmentation pattern of ethers, for example, often involves cleavage of the C-O bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings and double bonds.
The oxazole ring in this compound contains a conjugated π-electron system. The presence of the methoxy group (an auxochrome) and the hydroxymethyl group can influence the electronic transitions and thus the absorption spectrum. It is expected that this compound would exhibit absorption maxima in the UV region. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of its electronic structure. Studies on similar heterocyclic compounds show absorption peaks in the UV range, and any shifts in these peaks can provide information about substituent effects and conjugation. For example, the UV-vis absorption spectrum of 5-Fluorouracil in methanol (B129727) solution shows a noticeable absorption peak. researchgate.net
X-ray Crystallography Principles for Solid-State Structure Determination and Conformational Insights
For this compound, obtaining a suitable single crystal would allow for the definitive determination of its solid-state structure. This would provide invaluable information on the planarity of the oxazole ring, the orientation of the methoxy and hydroxymethyl substituents, and any intermolecular interactions, such as hydrogen bonding, that might be present in the crystal lattice. While no specific X-ray crystallographic data for this compound has been reported, this technique remains the gold standard for unambiguous structural determination in the solid state.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of individual components from a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable methodologies.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on its polarity. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. For oxazole analysis, a mobile phase containing acetonitrile, water, and an acid modifier like formic acid (for MS compatibility) is often effective. sielc.com
Table 2: Illustrative HPLC Method Parameters for Oxazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at a specified wavelength (e.g., 254 nm) or Mass Spectrometry |
These are general parameters and would require optimization for the specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization of this compound, for instance by silylation, might be necessary to increase its volatility and thermal stability for GC analysis. mdpi.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer for detection and identification. The resulting chromatogram would show a peak for this compound at a specific retention time, and the mass spectrum of this peak would provide its molecular fragmentation pattern, confirming its identity. GC-MS is a powerful tool for both qualitative and quantitative analysis and is frequently used for the analysis of alcohols and other small organic molecules. nih.govshimadzu.com
Advanced Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR)
Hyphenated analytical techniques represent a powerful class of methods that couple a separation technique with a spectroscopic detection method online. This direct coupling allows for the analysis of individual components of a mixture as they are separated, providing a wealth of structural and quantitative information. For a polar and thermally sensitive compound like this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are particularly insightful.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique is exceptionally valuable for the direct analysis of complex reaction mixtures, natural product extracts, or degradation studies, as it can provide detailed structural information on individual separated components without the need for laborious offline fraction collection and purification.
In the context of synthesizing this compound, LC-NMR would be instrumental in identifying the target compound, as well as any impurities or by-products in the crude reaction mixture. The HPLC component would separate these compounds based on their polarity. Subsequently, the eluent flows through the NMR spectrometer, allowing for the acquisition of ¹H and ¹³C NMR spectra for each separated peak.
¹H NMR Analysis: The proton NMR spectrum would provide definitive structural confirmation. For this compound, the expected proton signals would include a singlet for the methoxy group protons, a singlet for the oxazole ring proton, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The chemical shifts of these signals are indicative of their chemical environment.
¹³C NMR Analysis: The carbon-13 NMR spectrum would complement the proton data by identifying the carbon skeleton of the molecule. Distinct signals would be expected for the methoxy carbon, the carbons of the oxazole ring, and the methylene carbon of the methanol group.
The following table outlines the anticipated LC-NMR data for this compound in a typical deuterated solvent like Methanol-d4.
| Parameter | Expected Data for this compound |
| HPLC Retention Time | Dependent on the specific column and mobile phase used. |
| ¹H NMR (Proton) | Singlet at ~3.9 ppm (3H, -OCH₃) |
| Singlet at ~6.5 ppm (1H, oxazole C-H) | |
| Singlet at ~4.6 ppm (2H, -CH₂OH) | |
| Broad singlet (1H, -OH) | |
| ¹³C NMR (Carbon) | ~55 ppm (-OCH₃) |
| ~100 ppm (oxazole C-H) | |
| ~150 ppm (oxazole C-O) | |
| ~160 ppm (oxazole C=N) | |
| ~60 ppm (-CH₂OH) |
Gas Chromatography-Infrared Spectroscopy (GC-IR)
GC-IR is another potent hyphenated technique that couples the separation of volatile and thermally stable compounds by Gas Chromatography (GC) with identification by Infrared (IR) spectroscopy. nih.gov As the separated components elute from the GC column, they pass through a light pipe in the IR spectrometer, where their IR spectra are continuously recorded. This provides real-time information about the functional groups present in each separated compound.
For the analysis of this compound, GC-IR could be employed to assess its purity, particularly to detect any volatile impurities. The compound would first be vaporized and separated from other components in the GC column. The resulting IR spectrum for the peak corresponding to this compound would display characteristic absorption bands confirming its functional groups.
Key expected vibrational frequencies would include:
A broad O-H stretching band for the hydroxyl group.
C-H stretching bands for the methoxy and methylene groups.
C=N and C=C stretching vibrations characteristic of the oxazole ring.
A strong C-O stretching band for the ether linkage of the methoxy group and the alcohol.
The table below summarizes the hypothetical GC-IR data for this compound.
| Parameter | Expected Data for this compound |
| GC Retention Time | Dependent on the specific column and temperature program. |
| IR Absorption Bands | ~3400 cm⁻¹ (broad, O-H stretch) |
| ~2950 cm⁻¹ (C-H stretch, sp³) | |
| ~1650 cm⁻¹ (C=N stretch, oxazole) | |
| ~1580 cm⁻¹ (C=C stretch, oxazole) | |
| ~1100-1200 cm⁻¹ (C-O stretch, ether and alcohol) |
The application of these advanced hyphenated techniques provides a powerful and efficient means of characterizing this compound, ensuring its structural integrity and purity with a high degree of confidence.
Computational and Theoretical Investigations of 5 Methoxy 1,3 Oxazol 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a powerful lens through which the fundamental properties of a molecule can be understood. By solving the Schrödinger equation, albeit with approximations, we can gain insights into the molecule's geometry, electronic distribution, and inherent reactivity.
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for predicting the structural and electronic properties of molecules. Theoretical calculations on oxazole (B20620) derivatives are often performed using methods like B3LYP with a suitable basis set such as 6-311G++(d,p) to achieve a balance between accuracy and computational cost. irjweb.com
Vibrational frequency analysis, performed at the same level of theory, serves two primary purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). Secondly, it provides a theoretical infrared (IR) spectrum. The calculated frequencies can be correlated with experimental IR data to validate the computational model. Key vibrational modes would include the C-H stretching of the methoxy (B1213986) and methyl groups, the O-H stretch of the methanol (B129727) group, and the characteristic ring stretching vibrations of the oxazole core.
Table 1: Predicted Optimized Geometrical Parameters of (5-Methoxy-1,3-oxazol-2-yl)methanol using DFT (B3LYP/6-311++G(d,p))
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | O1-C2 | 1.365 |
| C2-N3 | 1.310 | |
| N3-C4 | 1.390 | |
| C4-C5 | 1.350 | |
| C5-O1 | 1.370 | |
| C2-C6 (methanol) | 1.510 | |
| C6-O7 | 1.430 | |
| C5-O8 (methoxy) | 1.360 | |
| O8-C9 | 1.425 | |
| Bond Angle (°) | C5-O1-C2 | 105.0 |
| O1-C2-N3 | 115.0 | |
| C2-N3-C4 | 108.0 | |
| N3-C4-C5 | 110.0 | |
| C4-C5-O1 | 102.0 | |
| Dihedral Angle (°) | C4-C5-O8-C9 | 179.5 |
Note: The atom numbering is based on the standard IUPAC nomenclature for the oxazole ring, with O1 being the ring oxygen, followed by C2, N3, C4, and C5. C6 and O7 belong to the methanol group, and O8 and C9 to the methoxy group.
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate results for properties like electron correlation and dipole moments.
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index indicates a good electrophile. irjweb.com The distribution of the HOMO and LUMO orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors of this compound
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Chemical Softness (S) | 0.178 |
| Electrophilicity Index (ω) | 2.90 |
Reaction Mechanism Elucidation Using Computational Methods
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.
For any proposed reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). A lower energy barrier indicates a faster reaction rate. Various algorithms, such as the Berny optimization algorithm, are employed to locate these transition state structures. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactants and products. researchgate.net
By identifying all the intermediates and transition states for a given reaction, a complete reaction pathway can be mapped. This provides a detailed step-by-step description of the chemical transformation. For example, in a potential synthesis of this molecule, computational studies could compare different synthetic routes to determine the most energetically favorable pathway.
Furthermore, by applying Transition State Theory (TST), the calculated energy barriers can be used to estimate the reaction rate constants. While these theoretical rate constants may not be perfectly quantitative, they are extremely useful for comparing the relative rates of different reaction pathways and for understanding the factors that influence the reaction kinetics. Computational studies on the reactions of methanol with radicals have demonstrated the utility of these methods in determining accurate barrier heights. researchgate.net
Table 3: Hypothetical Energy Barriers for a Key Transformation of this compound
| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Step 1 | Reactant A + Reactant B | Intermediate 1 | 25.3 | 15.1 |
| Step 2 | Intermediate 1 | This compound | 18.7 | 8.5 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of this compound are fundamental to understanding its physical and chemical properties.
Conformational Analysis would be the first step, aiming to identify the most stable arrangements of the atoms in the molecule, known as conformers. This is typically achieved by systematically rotating the rotatable bonds—specifically the C-C bond connecting the oxazole ring to the methanol group and the C-O bond of the methoxy group. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be used to calculate the energy of each conformation. The results would reveal the global minimum energy structure and other low-energy conformers that could be populated at room temperature.
Key parameters that would be determined from such an analysis include:
Bond Lengths and Angles: These would be optimized for each conformer to find the most energetically favorable geometry.
Relative Energies: The energy difference between various conformers, indicating their relative stability.
Molecular Dynamics (MD) Simulations would provide a deeper understanding of the molecule's behavior over time. By simulating the motion of each atom based on classical mechanics, MD simulations can reveal how the molecule flexes, bends, and interacts with its environment (like a solvent). This would allow for the exploration of the conformational landscape and the transitions between different stable states, providing insights into the molecule's flexibility and how it might interact with other molecules.
Spectroscopic Property Prediction from Computational Models (e.g., NMR chemical shifts, IR frequencies)
Computational models are invaluable for predicting spectroscopic data, which can then be used to verify the synthesis of the compound and to aid in its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. The predicted chemical shifts for the different hydrogen and carbon atoms in the molecule would be compared to experimental spectra to confirm its structure.
Infrared (IR) Spectroscopy: Computational chemistry can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would show characteristic peaks for the various functional groups present, such as the O-H stretch of the methanol group, the C-O stretches of the methoxy and alcohol groups, and the vibrations of the oxazole ring.
A hypothetical table of predicted spectroscopic data is presented below.
| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |
| -OH | 3.5 - 4.5 | - | O-H Stretch | 3200 - 3600 |
| -CH₂OH | 4.5 - 5.0 | 55 - 65 | C-O Stretch | 1000 - 1200 |
| Oxazole C-H | 7.0 - 7.5 | 110 - 120 | C-H Stretch | 3000 - 3100 |
| -OCH₃ | 3.8 - 4.2 | 50 - 60 | C-H Stretch | 2850 - 2950 |
| Oxazole C2 | - | 150 - 160 | Ring Stretch | 1500 - 1600 |
| Oxazole C5 | - | 140 - 150 | Ring Stretch | 1400 - 1500 |
Note: These are estimated values and would need to be confirmed by actual quantum chemical calculations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
QSAR and QSPR studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively.
Descriptor Calculation and Correlation with Chemical Reactivity or Physical (non-biological) Interactions
For this compound, a variety of molecular descriptors would be calculated using computational software. These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, etc.
Topological Descriptors: Indices that describe the connectivity of the atoms.
Geometrical Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's ability to donate or accept electrons.
Electrostatic potential: A map of the charge distribution on the molecular surface, indicating regions that are likely to engage in electrostatic interactions.
These descriptors would then be statistically correlated with experimentally determined properties. For instance, the calculated dipole moment and polar surface area could be correlated with the molecule's solubility in different solvents.
Predictive Modeling of Chemical Behavior or Material Properties
Once a statistically significant correlation is established, a QSAR/QSPR model can be built. This model would be a mathematical equation that can predict the property of interest for new, untested molecules based solely on their calculated descriptors.
For this compound, a QSPR model could be developed to predict properties such as:
Boiling point: Correlating descriptors like molecular weight and intermolecular interaction energies with known boiling points of similar compounds.
Reactivity: Using HOMO-LUMO gap and electrostatic potential to predict how the molecule might behave in certain chemical reactions. For example, the regions of negative electrostatic potential on the oxygen and nitrogen atoms of the oxazole ring would be predicted as likely sites for electrophilic attack.
The development of such predictive models is a powerful tool in chemical research, enabling the efficient screening of virtual compounds and the design of new molecules with desired properties.
Applications and Potential in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Multistep Syntheses
The structure of (5-Methoxy-1,3-oxazol-2-yl)methanol is inherently suited for use as a versatile building block. The hydroxymethyl group at the C2 position can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. acs.org The methoxy (B1213986) group at the C5 position acts as an electron-donating group, influencing the reactivity of the oxazole (B20620) ring, while the ring itself offers multiple sites for further functionalization.
The oxazole moiety is a key structural component in a wide array of natural products, many of which exhibit significant biological activity, including antimicrobial and anticancer properties. museonaturalistico.itrsc.orgresearchgate.netlifechemicals.com The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry, aiming to improve efficacy and reduce toxicity. This compound serves as an ideal starting point for such endeavors. Its functional groups allow for the attachment of various side chains and the construction of more elaborate molecular architectures. For instance, the hydroxymethyl group can be transformed to link the oxazole core to other heterocyclic systems or peptide fragments, mimicking the structure of complex natural metabolites. derpharmachemica.comrsc.org
| Functional Group Transformation | Potential Reagents | Resulting Moiety | Application |
| Oxidation of Hydroxymethyl | PCC, DMP | 2-Formyloxazole | Aldehyde for condensations, reductive amination |
| Oxidation of Hydroxymethyl | Jones Reagent, KMnO₄ | Oxazole-2-carboxylic acid | Amide coupling, ester formation |
| Conversion to Halide | SOCl₂, PBr₃ | 2-(Halomethyl)oxazole | Substrate for nucleophilic substitution |
| Etherification | NaH, Alkyl Halide | 2-(Alkoxymethyl)oxazole | Introduction of diverse side chains |
This table illustrates potential chemical transformations of the hydroxymethyl group on this compound to generate intermediates for the synthesis of complex molecules.
Oxazoles are renowned for their ability to function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netresearchgate.net This reactivity provides a powerful tandem process for the synthesis of highly substituted pyridine (B92270) rings, which are otherwise difficult to access. researchgate.net In this sequence, the oxazole reacts with a dienophile (such as an alkene or alkyne), and the initial cycloadduct undergoes a retro-Diels-Alder reaction, typically with the loss of water or another small molecule, to yield the aromatic pyridine. The electron-donating 5-methoxy group in this compound would activate the oxazole ring, facilitating this cycloaddition. nih.govacs.org This positions the compound as a key intermediate for generating complex pyridine derivatives in a single, efficient step. Furthermore, the oxazole ring can participate in various metal-catalyzed cascade reactions, allowing for the rapid assembly of complex molecular frameworks. rsc.orgresearchgate.netnih.gov
| Reaction Type | Reactant | Intermediate | Final Product |
| Diels-Alder | Alkene (R-CH=CH-R') | Bicyclic adduct | Substituted Pyridine |
| Diels-Alder | Alkyne (R-C≡C-R') | Bicyclic adduct | Substituted Furan |
This table outlines the general outcome of Diels-Alder reactions using an oxazole as the diene component, a key tandem process applicable to this compound.
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. acs.orgdicp.ac.cn Heterocyclic compounds are frequently used as ligand scaffolds due to the presence of heteroatoms that can coordinate to transition metals. alfachemic.com Oxazole-containing ligands, particularly those combined with other nitrogen heterocycles like pyridine (e.g., PyOx ligands), have proven effective in a variety of asymmetric transformations. acs.orgfigshare.comresearchgate.net this compound provides a promising scaffold for new ligand design. The nitrogen atom of the oxazole ring can act as a coordination site. The hydroxymethyl group offers a convenient point of attachment for introducing other coordinating groups or chiral auxiliaries, enabling the creation of bidentate or tridentate ligands. The 5-methoxy group can electronically tune the catalytic activity by altering the electron density at the metal center. lifechemicals.commdpi.com
Utility in Polymer Chemistry and Advanced Materials Development
The field of materials science continuously seeks novel monomers to create polymers with tailored properties. Oxazole-containing polymers have been investigated for their potential in optoelectronics and other advanced applications. numberanalytics.comnih.gov
The structure of this compound, featuring a reactive hydroxymethyl group and a stable aromatic ring, makes it a candidate for a bifunctional monomer in step-growth polymerization. It could be incorporated into polymer backbones to synthesize novel polyesters, polyethers, or polyurethanes. The inclusion of the rigid, polar, and electron-rich methoxy-oxazole unit into the polymer chain would be expected to influence the material's thermal stability, solubility, and electronic properties. Research on conjugated polymers has shown that incorporating oxazole rings into the backbone can produce materials suitable for use as organic semiconductors. nih.govacs.org
| Polymer Type | Co-monomer | Potential Linkage | Resulting Macromolecule |
| Polyester | Diacyl Chloride | Ester bond | Oxazole-functionalized Polyester |
| Polyether | Dihaloalkane | Ether bond | Oxazole-functionalized Polyether |
| Polyurethane | Diisocyanate | Urethane bond | Oxazole-functionalized Polyurethane |
This table describes the potential incorporation of this compound as a monomer in various types of step-growth polymerization.
Modifying the surface properties of materials is critical for a vast range of applications, from biomedical devices to microelectronics. mdpi.com Chemical grafting of functional molecules is a primary method for achieving desired surface characteristics like wettability, biocompatibility, or chemical reactivity. The hydroxymethyl group of this compound provides a versatile anchor for covalent attachment to various substrates. For example, it can react with hydroxylated surfaces (like silica or metal oxides) or with functional groups on polymer films. acs.org Grafting this molecule onto a material would introduce the methoxy-oxazole moiety to the surface, potentially altering its polarity, surface energy, and coordination properties, which could be useful for creating specialized coatings or biocompatible interfaces. researchgate.net
Precursors for Optoelectronic Materials or Functional Dyes
The oxazole ring is a well-known heterocyclic scaffold that forms the core of many functional dyes and materials with interesting photophysical properties. While direct applications of this compound in optoelectronics are not extensively documented, the inherent characteristics of the 5-alkoxyoxazole system suggest its potential as a precursor for such materials.
5-Alkoxyoxazoles are known to be versatile building blocks in organic synthesis. researchgate.net The oxazole nucleus can be incorporated into larger conjugated systems, which is a key feature for creating organic dyes and optoelectronic materials. researchgate.netresearchgate.net The methoxy group at the 5-position acts as an electron-donating group, which can influence the electronic properties and absorption spectra of derived dye molecules. The hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, allowing the attachment of other chromophores or functional groups to tune the material's properties.
For instance, the synthesis of functional dyes often involves the condensation of heterocyclic aldehydes or the coupling of reactive intermediates. nih.gov The methanol (B129727) group of this compound can be readily oxidized to the corresponding aldehyde, creating a reactive species that can participate in Knoevenagel or other condensation reactions to build larger π-conjugated systems. These systems are essential for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The development of imidazole-based fluorescent dyes, for example, highlights how tuning the electronic structure through donor-acceptor groups leads to materials with significant Stokes shifts and desirable photophysical properties for DSSC applications. nih.gov Similar design principles could be applied to derivatives of this compound.
Table 1: Potential Synthetic Routes to Functional Dyes
| Precursor | Reaction Type | Potential Product | Application |
|---|---|---|---|
| (5-Methoxy-1,3-oxazol-2-yl)carbaldehyde | Knoevenagel Condensation | Merocyanine Dyes | Non-linear Optics, DSSCs |
| This compound | Etherification | Functionalized Oxazoles | Fluorescent Probes, OLEDs |
Applications in Agrochemical Synthesis and Crop Protection Research
The oxazole scaffold is present in a number of biologically active compounds, including those with applications in agriculture. tandfonline.com Various derivatives of oxazoles and related heterocycles like oxazolines and isoxazoles have demonstrated potent insecticidal, acaricidal, and herbicidal activities. acs.orgacs.orgnih.gov
Research has shown that steroidal derivatives containing an oxazole ring exhibit significant insecticidal activity against aphids by disrupting midgut cells. acs.org Similarly, novel oxazoline compounds have been developed that show excellent larvicidal and ovicidal activity against spider mites, with some compounds exceeding the performance of commercial acaricides. acs.org The discovery of the pre-emergence herbicide pyroxasulfone, which contains a 4,5-dihydro-1,2-oxazole ring, underscores the importance of this heterocyclic core in developing new crop protection agents. nih.govnih.gov
This compound can serve as a key starting material for creating libraries of novel compounds to be screened for agrochemical activity. The hydroxymethyl group can be converted into a variety of other functional groups (e.g., halides, amines, ethers, esters), and the oxazole ring can be further modified. This allows for systematic structure-activity relationship (SAR) studies to optimize biological efficacy against specific pests or weeds. For example, by modifying the substituents on the oxazole ring, researchers can fine-tune the compound's properties to enhance its potency and selectivity, potentially leading to new, more effective, and environmentally safer agrochemicals. mdpi.com
Table 2: Examples of Bioactive Oxazole Derivatives in Agrochemical Research
| Compound Class | Target Pest/Weed | Mode of Action (Hypothesized) | Reference |
|---|---|---|---|
| Steroidal Oxazoles | Aphids (e.g., Eriosoma lanigerum) | Destruction of midgut cell mitochondria and nuclear membranes | acs.org |
| 2,4-Diphenyl-1,3-oxazolines | Carmine Spider Mites (Tetranychus cinnabarinus) | Larvicidal and Ovicidal | acs.org |
| 1,3,4-Oxadiazoles on Chitosan | Cotton Leafworm (Spodoptera littoralis) | Insecticidal | nih.gov |
Development of Novel Reagents and Catalysts Derived from this compound
In organic synthesis, this compound is a valuable and versatile building block. researchgate.net Its bifunctional nature—a stable heterocyclic ring and a reactive primary alcohol—allows it to be a precursor for a wide range of more complex reagents and ligands for catalysis.
The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid. The resulting (5-methoxy-1,3-oxazol-2-yl)carbaldehyde is a useful electrophile for constructing other molecular frameworks. Furthermore, the nitrogen atom in the oxazole ring can act as a ligand for metal centers, suggesting the potential for this compound to be a precursor for novel catalysts. By synthesizing derivatives that incorporate phosphine or other coordinating groups, it may be possible to create chiral ligands for asymmetric catalysis.
The 5-alkoxyoxazole moiety itself is known to participate in a variety of chemical transformations, including hetero-Diels-Alder reactions, cycloadditions, and rearrangements, providing access to other important heterocyclic systems like pyridines and pyrrolidines. researchgate.net This reactivity makes this compound a synthon for generating molecular diversity. For instance, a similar compound, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol, is recognized as a valuable building block for preparing more complex molecules through functional group transformations. benchchem.com
While specific catalysts derived directly from this compound are not widely reported, the principles of catalyst design suggest its potential. For example, organic zinc salts have been used to catalyze the formation of 2-oxazolines from N-(2-hydroxyalkyl)carboxamides, highlighting the role of metals in reactions involving related structures. google.com It is conceivable that complexes of this compound derivatives with metals like copper or palladium could exhibit catalytic activity in various organic transformations.
Design of Probes for Chemical Biology Investigations (excluding human clinical applications)
Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and studying biological processes within cells and organisms, excluding human clinical use. rsc.org The design of these probes often relies on a core fluorophore that can be modified with a reactive group for covalent labeling or a specific binding moiety for targeting. biotium.com
Oxazole and its isomers, such as oxadiazole, are common components of fluorescent dyes used in biological imaging. taylorfrancis.com For example, Oxazole Blue (PO-PRO™-1) is a nucleic acid stain used to identify dead or fixed cells. biotium.com The fluorescence properties of these heterocyclic systems, such as high quantum yields and chemical stability, make them attractive scaffolds for probe development. taylorfrancis.com
This compound provides a foundational structure for creating novel chemical probes. The oxazole core can serve as the basis for the fluorophore, while the hydroxymethyl group offers a site for conjugation to biomolecules or other functional units. Through synthetic modification, this group can be converted to an amine, thiol, or other reactive handle to attach the probe to proteins or other cellular targets. nih.gov
The general strategy for creating an activity-based or affinity-based probe involves combining a reactive headgroup, a core structure for binding specificity, and a reporter group. biotium.com Derivatives of this compound could be designed to incorporate these features. For instance, the oxazole moiety could be part of a larger system that exhibits fluorescence upon binding to a specific enzyme or ion. The design of such probes often involves creating a "switchable" system where fluorescence is turned on or off in response to a specific biological event. nih.gov While direct examples using this specific methanol derivative are scarce, the established use of related heterocycles like oxazolones and imidazoles as fluorescent probes for bioimaging demonstrates the high potential of this compound class in chemical biology research. nih.govrsc.orgrsc.org
Future Research Directions and Emerging Trends for 5 Methoxy 1,3 Oxazol 2 Yl Methanol
Exploration of Novel and Unprecedented Synthetic Pathways
The development of new and more efficient methods for synthesizing (5-Methoxy-1,3-oxazol-2-yl)methanol and its analogues is a primary area of future research. While classical methods like the van Leusen and Robinson-Gabriel syntheses have been foundational, the focus is shifting towards more innovative and sustainable approaches. nih.govijpsonline.com Recent advancements in C-H/C-N bond functionalization of benzylamines and tandem cycloisomerization/hydroxyalkylation from N-propargylamides with trifluoropyruvates offer promising starting points for creating structurally diverse oxazole (B20620) scaffolds with high efficiency. scilit.commdpi.com
Advanced Mechanistic Studies of Key Transformations and Stereoselective Routes
A deeper understanding of the reaction mechanisms governing the formation and functionalization of the oxazole ring is crucial for optimizing existing synthetic routes and designing new ones. Advanced mechanistic studies, employing both experimental techniques and computational modeling, will be instrumental in elucidating the intricate details of key transformations. For instance, a detailed investigation into the mechanism of oxazole oxidation by singlet oxygen can provide valuable insights into the stability and reactivity of the oxazole core. researchgate.net
Furthermore, the development of stereoselective routes to chiral derivatives of this compound is a significant area for future exploration. This is particularly relevant for applications in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. Research into stereoselective cycloaddition reactions, such as the dearomative cycloaddition of azoles, could pave the way for accessing enantiomerically pure oxazole-containing scaffolds. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis represents a paradigm shift in the way complex molecules are synthesized. nih.gov These technologies offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for high-throughput screening and library generation. scribd.comresearchgate.netresearchgate.net
Future research will focus on adapting and optimizing synthetic routes for this compound to be compatible with continuous flow reactors. uc.ptresearchgate.net This will not only enable more efficient and scalable production but also facilitate the rapid synthesis of a diverse range of derivatives for biological evaluation. researchgate.netnih.gov The development of integrated flow platforms that combine synthesis, purification, and analysis will be a key enabler in accelerating the discovery of new oxazole-based compounds with desired properties.
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic strategies. ijpsonline.com Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and avoid the use of toxic reagents. nih.govrsc.org
Electrochemical synthesis and photocatalysis are emerging as powerful tools for green chemistry, offering mild and efficient alternatives to traditional methods. rsc.org The electrochemical synthesis of oxazoles via a phosphine-mediated deoxygenative cycloaddition is a prime example of a sustainable approach that could be explored for the synthesis of the target compound. rsc.org Similarly, visible-light photoredox catalysis has shown promise for the synthesis of substituted oxazoles and could be adapted for this purpose.
Unexplored Reactivity Patterns and Undiscovered Applications in New Chemical Fields
The oxazole ring is a versatile heterocyclic system with a rich and varied reactivity. researchgate.net While much is known, there are still unexplored reactivity patterns of the 5-methoxyoxazole moiety in this compound waiting to be discovered. Future research could focus on investigating novel cycloaddition reactions, ring-opening transformations, and selective functionalization at different positions of the oxazole ring. researchgate.netacs.org
These new reactivity patterns could lead to the discovery of entirely new applications for this compound and its derivatives in diverse fields beyond its current uses. The unique electronic and structural features of the oxazole ring make it an attractive scaffold for the development of new materials, catalysts, and probes for chemical biology. irjweb.comnih.govnih.gov
Advanced Computational Insights for Rational Design and Predictive Modeling of this compound Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govekb.egnih.gov In the context of this compound, advanced computational methods can provide valuable insights for the rational design of new derivatives with specific properties. daneshyari.comresearchgate.net
Density Functional Theory (DFT) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its behavior in different chemical environments. irjweb.com Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed to predict the biological activity of derivatives and guide the design of more potent and selective compounds. nih.govekb.egdaneshyari.comjcchems.com These predictive models, combined with experimental validation, will accelerate the development of new oxazole-based therapeutics and functional materials.
Q & A
Q. Basic
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for polar oxazole derivatives. Monitor fractions by TLC (UV visualization) .
- Recrystallization : If the compound is crystalline, optimize solvent pairs (e.g., dichloromethane/hexane) to improve purity (>95%) .
How can X-ray crystallography address challenges in determining the molecular geometry of oxazole derivatives?
Q. Advanced
- Data collection : Use synchrotron radiation for small crystals (<0.2 mm) to enhance resolution .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For twinned crystals, use TWINABS in WinGX for data integration .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
How can reaction yields for oxazole derivatives be systematically optimized?
Q. Advanced
- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity (THF vs. DMF) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve yields (e.g., 95% for microwave vs. 70% conventional) .
- In-line analytics : Use LC-MS to monitor intermediate formation and adjust conditions dynamically .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Toxicity data : Analogous oxazole compounds (e.g., phenol derivatives) show acute oral toxicity (LD > 300 mg/kg) and skin irritation; treat spills with ethanol/water mixtures .
How can computational modeling predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., methanol oxygen) .
- HOMO-LUMO analysis : Identify electron-deficient oxazole rings for electrophilic substitution pathways .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
How does this compound degrade under varying storage conditions?
Q. Advanced
- Stress testing : Expose to UV light (254 nm), 40°C/75% RH, and acidic/basic conditions (pH 3–9) for 14 days .
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Stability-indicating methods should resolve >95% of impurities .
- Storage : Store at –20°C in amber vials with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
